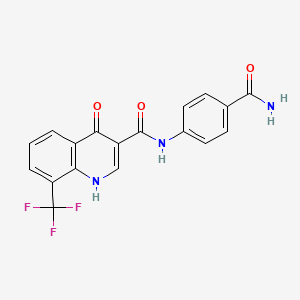
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound that belongs to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in terms of their druggability, finding utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of Functional Groups:
Carbamoylation: The final step involves the carbamoylation of the phenyl ring to introduce the 4-carbamoylphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic methodologies that ensure high yields and purity. These methods often include the use of flow chemistry and metal-catalyzed reactions to achieve targeted modifications .
化学反应分析
Types of Reactions
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form quinolone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinolone core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinolone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can be further explored for their therapeutic potential .
科学研究应用
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a lead structure for the development of synthetic antimicrobial agents.
Biology: The compound has been explored for its antibacterial, antiplasmodial, and cytotoxic potentials.
Medicine: It is investigated for its anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential.
作用机制
The mechanism of action of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases or interact with cannabinoid receptors to exert anti-inflammatory effects .
相似化合物的比较
Similar Compounds
N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide: This compound shares a similar quinolone core but differs in the substitution pattern.
1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Another quinolone derivative with different functional groups.
Uniqueness
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
属性
IUPAC Name |
N-(4-carbamoylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c19-18(20,21)13-3-1-2-11-14(13)23-8-12(15(11)25)17(27)24-10-6-4-9(5-7-10)16(22)26/h1-8H,(H2,22,26)(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPTRIJLUSDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2765102.png)
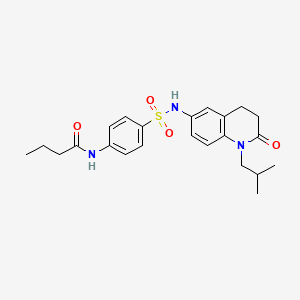
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)
![N-[(oxolan-2-yl)methyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2765109.png)
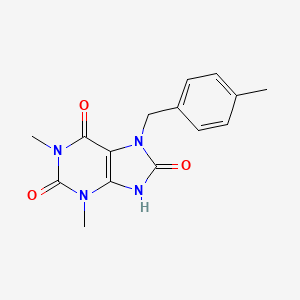
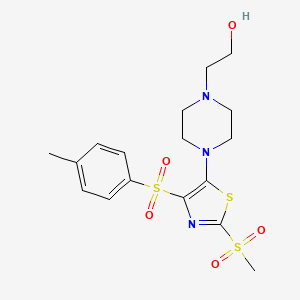
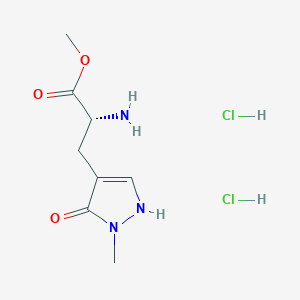
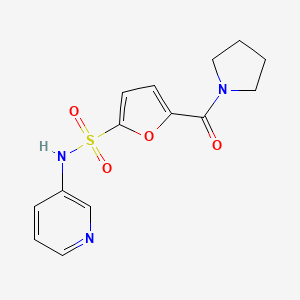
![2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate](/img/structure/B2765117.png)
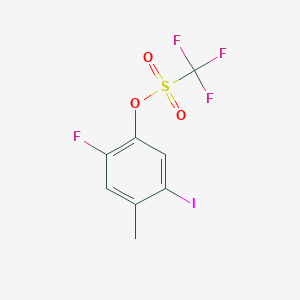
![5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2765119.png)
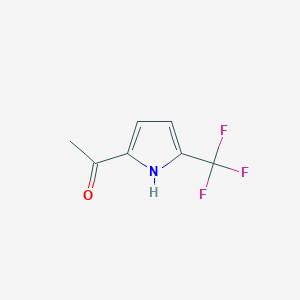
![3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2765121.png)
